EZH2-IN-16

EZH2 Inhibition Enzymatic Assay Compound Selection

For researchers needing an EZH2 inhibitor with intermediate potency to study PRC2 dynamics without rapid enzyme saturation. EZH2-IN-16 offers a unique cyclopropanecarbonyl-ethylamino scaffold distinct from pyran-containing inhibitors. - Dose-dependent H3K27me3 modulation: WT IC50 37.6 nM, Y641F mutant IC50 79.1 nM[reference:0] - Cellular activity: GI50 0.2 μM in WSU-DLCL2 Y641F-mutant lymphoma model[reference:1] - Drug-like properties: MW 542.7 g/mol, LogP 3.8, suitable as a starting point for ADME optimization[reference:2]

Molecular Formula C32H38N4O4
Molecular Weight 542.7 g/mol
Cat. No. B12371712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEZH2-IN-16
Molecular FormulaC32H38N4O4
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCCN(C1=CC(=CC(=C1C)C(=O)NCC2=C(C=C(NC2=O)C)C)C3=CC=C(C=C3)N4CCOCC4)C(=O)C5CC5
InChIInChI=1S/C32H38N4O4/c1-5-36(32(39)24-6-7-24)29-18-25(23-8-10-26(11-9-23)35-12-14-40-15-13-35)17-27(22(29)4)30(37)33-19-28-20(2)16-21(3)34-31(28)38/h8-11,16-18,24H,5-7,12-15,19H2,1-4H3,(H,33,37)(H,34,38)
InChIKeyVHZIWOSOISZTJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EZH2-IN-16: Benchmark EZH2 Inhibitor Profile


EZH2-IN-16, also known as Compound 24, is a small-molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) . Chemically, it is a benzamide derivative with the molecular formula C32H38N4O4 and a molecular weight of 542.67 g/mol . In biochemical assays, EZH2-IN-16 demonstrates inhibitory activity against both wild-type EZH2 (IC50 = 37.6 nM) and the clinically relevant Y641F mutant (IC50 = 79.1 nM) . The compound also exhibits anti-proliferative effects in the WSU-DLCL2 diffuse large B-cell lymphoma (DLBCL) cell line, a model system that harbors the EZH2 Y641F mutation, with a GI50 value of 0.2 μM .

Target

EZH2 wild-type and Y641F mutant enzymatic inhibition studies

Assay

H3K27me3 methylation monitoring and PRC2 complex activity

Model

Cell-based anti-proliferative readout in DLBCL mutant lines

EZH2-IN-16 Irreplaceability Rationale


While many small-molecule EZH2 inhibitors, including clinical candidates like Tazemetostat (EPZ-6438), share a common pyridone-based pharmacophore and orthosteric binding mode [1], their pharmacological profiles are profoundly differentiated by kinetic parameters such as target residence time, which has been demonstrated as the best predictor of cellular efficacy among a large cohort of inhibitors [1]. Published head-to-head data confirm that compounds within this class exhibit significant variation in potency against wild-type EZH2, mutant EZH2 isoforms (e.g., Y641F, Y641N, A677G), and the related EZH1 enzyme [2]. Therefore, generic interchange based solely on target class is not scientifically valid; the specific quantitative performance of EZH2-IN-16 against defined comparators is essential for proper experimental design and procurement decisions.

Mutant selectivity divergence

Y641F activity differs by >50-fold across EZH2 inhibitors; class-level substitution may alter mutation-dependent pathway readouts.

Potency window mismatch

Intermediate biochemical profile (between EZH2-IN-2 and EZH2-IN-5) may not replicate if replaced by ultra-potent or weaker inhibitors.

Scaffold-dependent metabolism

Cyclopropanecarbonyl motif may exhibit different CYP stability than pyran-containing probes; metabolic profile may not transfer.

EZH2-IN-16 Comparator Differentiation


Distinct WT Potency vs. EZH2-IN-2 and EZH2-IN-5

EZH2-IN-16 demonstrates inhibitory activity against wild-type EZH2 with an IC50 of 37.6 nM . In contrast, the widely used tool compound EI1 is more potent on the wild-type enzyme with a reported IC50 of 15 nM or 9.4 nM [1]. The clinically approved inhibitor Tazemetostat (EPZ-6438) shows even greater potency with a reported IC50 of 11 nM and a Ki of 2.5 nM . This positions EZH2-IN-16 as a moderately potent EZH2 inhibitor, distinct from the high-potency tool compounds, which may be advantageous for certain mechanistic studies where complete target saturation is not desired.

WT potency vs. EZH2-IN-2/5
Reported
37.6 nM (WT) | 1.7-fold vs. EZH2-IN-2 (64 nM); 24.7-fold vs. EZH2-IN-5 (1.52 nM)
Reported WT inhibition context; intermediate potency relative to comparators may support dose-response studies.
TR-FRET assay; cross-study comparison
EZH2 Inhibition Enzymatic Assay Compound Selection

Y641F Mutant Activity Profile vs. EZH2-IN-5

The Y641F mutation is a common gain-of-function alteration in EZH2 found in subsets of lymphoma. EZH2-IN-16 inhibits the Y641F mutant with an IC50 of 79.1 nM . The tool compound EI1 demonstrates a distinct activity profile, inhibiting the Y641F mutant with an IC50 of 13 nM . The differential between wild-type and mutant inhibition also differs: EZH2-IN-16 shows a ~2.1-fold loss in potency against the mutant (37.6 nM vs 79.1 nM), whereas EI1 shows essentially equivalent potency (15 nM vs 13 nM). This difference in mutant susceptibility represents a key point of differentiation between the two compounds.

Y641F mutant activity
Reported
79.1 nM (Y641F) | 19.4-fold less potent vs. EZH2-IN-5 (4.07 nM)
Provides moderate mutant inhibition context; may avoid complete target saturation in pathway reactivation studies.
TR-FRET assay; WT/mutant ratio 2.1
EZH2 Mutant Y641F Lymphoma Compound Specificity

Anti-Proliferative Activity in WSU-DLCL2 Lymphoma Cells

In the WSU-DLCL2 diffuse large B-cell lymphoma cell line, which endogenously expresses the EZH2 Y641F mutation, EZH2-IN-16 inhibits cell proliferation with a GI50 of 0.2 μM (200 nM) . A recently described conformationally constrained EZH2 inhibitor, compound 28, was tested in the same cell line and exhibited an anti-proliferative IC50 of 2.36 nM [1]. While both compounds are effective, this ~85-fold difference in cellular potency provides a direct cross-study comparison in an identical and highly relevant model system, highlighting a substantial differentiation in cellular efficacy.

Cellular GI50
Class-level
0.2 µM (WSU-DLCL2)
Anti-proliferative endpoint in lymphoma cell model; 5.3-fold shift from biochemical IC50 suggests target engagement.
Y641F-mutant DLBCL line; cell permeability index
Cellular Efficacy Anti-Proliferation WSU-DLCL2 Lymphoma Model

Cyclopropanecarbonyl Scaffold Distinct from Tazemetostat

Direct selectivity data for EZH2-IN-16 against EZH1 or other histone methyltransferases (HMTs) is not available in the primary literature. However, class-level inference from established EZH2 inhibitors demonstrates that selectivity profiles vary widely and are a critical determinant of compound utility. For instance, EPZ-6438 (Tazemetostat) shows 35-fold selectivity for EZH2 over EZH1 , while UNC1999 is a dual EZH2/EZH1 inhibitor with only 5-fold selectivity . EI1 is highly selective for EZH2 with 142-fold selectivity over EZH1 and >10,000-fold over other HMTs [1]. The absence of published selectivity data for EZH2-IN-16 is a crucial knowledge gap that must inform procurement decisions; its use is best suited to experiments where EZH1-mediated effects are controlled for or deemed irrelevant.

Scaffold differentiation
Class-level
Cyclopropanecarbonyl-ethylamino vs. tetrahydro-2H-pyran-4-yl-amino
Structural divergence may lead to distinct metabolic stability; supports SAR panel expansion.
Based on chemical structure analysis
Selectivity EZH1 EZH2 Tool Compound Validation

EZH2-IN-16 Optimal Deployment Scenarios


EZH2 Enzymology Chemical Probe

Due to its distinct ~2.1-fold potency differential between wild-type EZH2 (IC50=37.6 nM) and the Y641F mutant (IC50=79.1 nM), EZH2-IN-16 is ideally suited as a reference compound in SAR studies aimed at understanding how subtle chemical modifications affect mutant-specific inhibition. This profile contrasts sharply with tools like EI1, which exhibits near-equivalent potency against both enzymes . EZH2-IN-16 can serve as a 'moderate mutant sensitivity' benchmark when evaluating novel EZH2 inhibitor series.

Lymphoma Cell Proliferation Screening

In cellular models such as WSU-DLCL2, where EZH2-IN-16 achieves a GI50 of 0.2 μM (200 nM) , its potency is significantly lower than ultra-potent next-generation inhibitors like compound 28 (IC50=2.36 nM) [1]. This makes EZH2-IN-16 a valuable tool for experiments designed to probe the cellular response to graded or partial EZH2 inhibition, rather than the complete ablation of H3K27 trimethylation caused by more potent compounds. This is particularly relevant for studying adaptive resistance mechanisms or combination therapy contexts where full target inhibition is not desired.

Scaffold Diversity for Medicinal Chemistry

While selectivity data for EZH2-IN-16 against EZH1 is unavailable, its primary use-case as an EZH2 inhibitor aligns with experimental systems where EZH1 expression is low or its function is negligible . In such contexts, the risk of confounding results from EZH1 inhibition is minimized. Researchers should use EZH2-IN-16 in cell lines or primary tissues characterized for low EZH1 levels, and ideally, confirm its on-target effects via H3K27me3 Western blotting and appropriate genetic controls (e.g., EZH2 knockout).

Application
Selection Property
Validation Focus
EZH2 enzymology studies
Intermediate potency window
Kinetic modulation of PRC2 methylation dynamics
Lymphoma cell proliferation screening
Mutant cell-line anti-proliferative activity
Synthetic lethal partner or resistance mechanism identification
Medicinal chemistry diversity
Cyclopropanecarbonyl scaffold
Orthogonal SAR profiling to pyran-based chemotypes
In vivo inhibitor optimization baseline
Drug-like physicochemical profile
ADME starting point for next-generation EZH2 probes
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